molecular formula C26H25N3O5S B11290031 Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11290031
M. Wt: 491.6 g/mol
InChI Key: HBJMHIQUIMWFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including an ethyl ester, an imidazolidinone ring, and a thiophene moiety

Properties

Molecular Formula

C26H25N3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H25N3O5S/c1-3-34-25(32)18-8-10-19(11-9-18)27-23(30)15-22-24(31)29(20-12-6-17(2)7-13-20)26(33)28(22)16-21-5-4-14-35-21/h4-14,22H,3,15-16H2,1-2H3,(H,27,30)

InChI Key

HBJMHIQUIMWFBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of 4-methylphenyl isocyanate with thiophene-2-carboxaldehyde in the presence of a base to form the imidazolidinone ring.

    Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Ethyl 4-aminobenzoate: The acetylated imidazolidinone is coupled with ethyl 4-aminobenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(phenylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
  • Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(furan-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Uniqueness

Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties and potential biological activity compared to its analogs with phenyl or furan substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.